ビニルメチルシロキサン-ジメチルシロキサン共重合体、ビニル末端

概要

説明

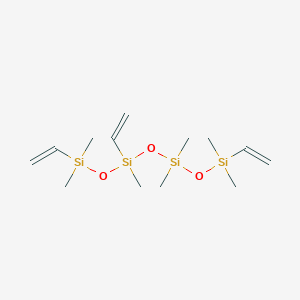

Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane, is a type of silicone polymer that features both vinyl and methyl groups attached to the silicon-oxygen backbone. This compound is known for its unique properties, such as flexibility, thermal stability, and chemical resistance, making it valuable in various industrial and scientific applications.

科学的研究の応用

Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane, has a wide range of scientific research applications:

Safety and Hazards

将来の方向性

Self-assembled block copolymer membranes have gained considerable attention within the membrane field due to precise control over nanoscale structure, pore size, and chemical versatility . Strategies such as polymer post-functionalization, self-assembly of oligomers, liquid crystals, and random copolymers, or incorporation of artificial/natural channels within block copolymer materials are future directions with the potential to overcome current limitations with respect to separation size .

作用機序

Target of Action

The primary target of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, is the surface of materials such as fabrics and elastomers . This compound is used to modify these surfaces, enhancing their properties and making them more suitable for specific applications .

Mode of Action

The (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, interacts with its targets through a process known as surface enrichment . This involves the immobilization of the copolymer on the surface of the target material during the crosslinking process . The copolymer then forms a layer on the surface, modifying its properties .

Biochemical Pathways

The (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, affects the biochemical pathways related to the formation and stability of composite materials . The copolymer is synthesized via miniemulsion polymerization, a process that results in the formation of composite particles . These particles then interact with the target material, leading to changes in its properties .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, it refers to the behavior of the copolymer in the target material. The copolymer is incorporated into the material during the manufacturing process and remains stable within the material over time .

Result of Action

The action of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, results in the modification of the target material’s properties . For example, when applied to fabric, the copolymer forms a continuous film on the surface, blocking the gaps between yarns . This results in improved performances such as good air permeability, softness, and rubbing fastness .

Action Environment

The action of the (Vinylmethylsiloxane)-dimethylsiloxane copolymer, vinyl terminated, can be influenced by environmental factors such as temperature . For instance, the morphology of the copolymer film on fabric changes when baked at 120 °C, affecting the material’s properties . Therefore, the environment plays a crucial role in determining the efficacy and stability of the copolymer’s action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane, typically involves the ring-opening polymerization of octamethylcyclotetrasiloxane and 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane . The reaction is carried out in a 350 mL three-necked reactor equipped with a thermometer, stirrer, condenser, and nitrogen purge inlet. The reaction conditions include temperatures ranging from 80°C to 120°C, with the mole ratio of the monomers varied to achieve the desired copolymer composition .

Industrial Production Methods

In industrial settings, the production of this copolymer involves similar ring-opening polymerization techniques but on a larger scale. The process is optimized to ensure high yield and molecular weight, with careful control of reaction conditions such as temperature, pressure, and the use of end-capping agents to achieve the desired vinyl termination .

化学反応の分析

Types of Reactions

Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane, undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: Reduction reactions can convert vinyl groups to ethyl groups.

Substitution: Vinyl groups can participate in substitution reactions, where other functional groups replace the vinyl groups.

Common Reagents and Conditions

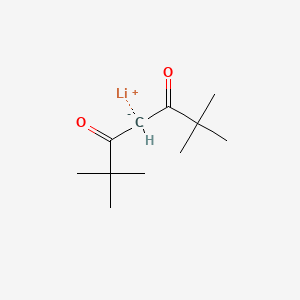

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can lead to the formation of epoxides, while reduction can yield ethyl-terminated siloxanes .

類似化合物との比較

Similar Compounds

Polydimethylsiloxane (PDMS): A widely used silicone polymer with similar properties but lacks the vinyl groups, making it less reactive and versatile compared to Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane.

Poly(methylvinylsiloxane): Contains vinyl groups but differs in the ratio of vinyl to methyl groups, affecting its properties and applications.

Uniqueness

The presence of both vinyl and methyl groups in Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane, provides a unique combination of reactivity and stability. This makes it more versatile for various applications, including those requiring specific functionalization and crosslinking capabilities .

特性

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-19(8,9)16-20(10,13-3)15-18(6,7)12-2/h11-13H,1-3H2,4-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAAMSNBONEKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68083-18-1 | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, Me vinyl, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)